7-Hydroxy-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
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Description
7-Hydroxy-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is a chemical compound that belongs to the class of pyrazolo[1,5-a]pyrimidines . It has been found to exhibit antibacterial activity .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines involves using 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile and 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile as precursors . The synthesis process can be guided by key X-ray crystal structure analysis .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using X-ray crystal structure analysis . The structure can also be confirmed through NMR spectrum .Chemical Reactions Analysis
The chemical reactions involving this compound can be analyzed through a series of steps starting with the precursors . The reactions can also be guided by the X-ray crystal structure .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed through its NMR data .Future Directions
The future directions for the study of 7-Hydroxy-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile could involve further exploration of its biological and pharmacological importance . Additionally, new series of pyrimidine-5-carbonitrile derivatives have been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) .
Properties
IUPAC Name |
7-oxo-5-phenyl-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4O/c14-7-10-8-15-17-12(18)6-11(16-13(10)17)9-4-2-1-3-5-9/h1-6,8,15H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYNMRURAEWFSBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N3C(=N2)C(=CN3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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